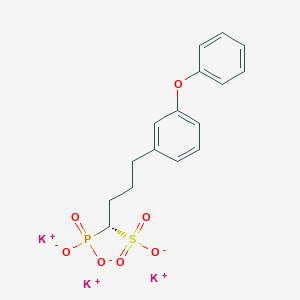

Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate often involves hydrothermal methods or reactions between specific phosphine and dialkyl acetylenedicarboxylates, leading to phosphonium salts and eventually to the desired product under certain conditions such as solvent-free conditions or specific catalysis. For instance, the synthesis of dialkyl 2-(4-fluoro-phenoxy)-2-butendioates from stabilized phosphorus ylides in solvent-free conditions underlines the complexity and specificity of synthesizing compounds with similar functional groups (Ramazani et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds akin to Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate can be complex, with studies utilizing X-ray crystallography to reveal configurations and conformational differences around key bonds. For example, the crystallographic analysis of phosphonium betaines shows significant insights into the molecular structure and charge delocalization within the compound (Fiore et al., 2019).

Chemical Reactions and Properties

The chemical behavior of phosphonate and sulfonate groups within these compounds is of particular interest. Studies have demonstrated various reactions, including synthesis through hydrothermal methods, that yield uranyl phosphonates and sulfonates with distinct chemical structures and properties, illustrating the potential versatility and reactivity of these functional groups (Yang et al., 2013).

Physical Properties Analysis

The physical properties, such as thermal stability and proton conductivity, of compounds containing phosphonic and sulfonic groups are critical for their potential applications. For instance, the analysis of phosphonic acid functionalized poly(ether sulfone) highlights the importance of understanding these properties for practical applications (Zeng et al., 2018).

Chemical Properties Analysis

The chemical properties of phosphonate and sulfonate compounds, including reactivity, stability, and interactions with other molecules, are central to their utility in various chemical reactions and applications. The synthesis and properties of new homo and copolyether sulfones containing cycloaliphatic cardo groups, for example, shed light on the chemical versatility and reactivity of these compounds (Butuc et al., 1998).

Propriétés

IUPAC Name |

tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRADVLDMPYYQDB-OKUPDQQSSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16K3O7PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578256 |

Source

|

| Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

CAS RN |

157126-15-3 |

Source

|

| Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

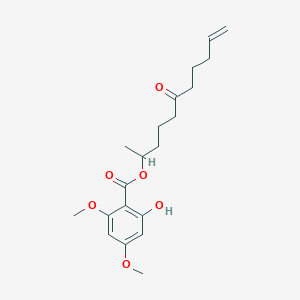

![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)